molecular formula C25H22N2O2 B12473808 N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B12473808
M. Wt: 382.5 g/mol
InChI Key: JCGMBUXAOWRWEZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative designed for research purposes in medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that have demonstrated significant potential in oncological research, primarily through the inhibition of key enzymatic pathways that drive cancer cell proliferation and survival. Specifically, closely related analogs have been identified as potent inhibitors of phosphoinositide-dependent kinase-1 (PDK1), a key regulator in the PI3K/AKT signaling cascade; targeting this pathway offers a promising strategy to overcome resistance to conventional chemotherapy in cancers such as colorectal carcinoma . Further research into similar quinoline-4-carboxamide structures has also revealed their utility as histone deacetylase (HDAC) inhibitors, particularly showing selectivity for HDAC3 isoforms, which can induce cell cycle arrest and promote apoptosis in hematologic cancer cell lines . Beyond oncology, the quinoline-4-carboxamide scaffold is under investigation for its antibacterial properties. Structural modifications, particularly at the 2-phenyl and carboxamide positions, have been shown to yield compounds with activity against a range of Gram-positive bacteria, including Staphylococcus aureus, by potentially disrupting essential bacterial functions . The presence of the 4-ethoxyphenyl group in this specific compound suggests it is optimized for enhanced binding interactions and improved physicochemical properties, making it a valuable chemical tool for probing disease mechanisms and developing novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O2/c1-3-29-20-15-13-19(14-16-20)26-25(28)23-17(2)24(18-9-5-4-6-10-18)27-22-12-8-7-11-21(22)23/h4-16H,3H2,1-2H3,(H,26,28)

InChI Key

JCGMBUXAOWRWEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction is the most widely used method for constructing the quinoline core. This method involves condensing isatin derivatives with methyl-substituted acetophenones under basic conditions.

Step 1: Formation of Quinoline-4-Carboxylic Acid

Reagents :

  • 5-Methylisatin (1.0 equiv)
  • 2-Phenylacetophenone (1.2 equiv)
  • Potassium hydroxide (3.0 equiv)
  • Ethanol/water (3:1 v/v)

Procedure :

  • React isatin and acetophenone in ethanol/water with KOH at 80–85°C for 8–12 hours.
  • Acidify with HCl (pH 1–2) to precipitate 3-methyl-2-phenylquinoline-4-carboxylic acid.
    Yield : 65–74%.
Step 2: Amidation with 4-Ethoxyaniline

Reagents :

  • 3-Methyl-2-phenylquinoline-4-carboxylic acid (1.0 equiv)
  • 4-Ethoxyaniline (1.5 equiv)
  • Coupling agents: EDC/HOBt or CDI
  • Solvent: DMF or THF

Procedure :

  • Activate the carboxylic acid using EDC/HOBt in DMF or CDI in THF.
  • Add 4-ethoxyaniline and stir at room temperature for 12–24 hours.
  • Purify via column chromatography (ethyl acetate/petroleum ether).
    Yield : 59–84%.

Key Data :

Coupling Agent Solvent Temperature Yield (%)
EDC/HOBt DMF RT 74
CDI THF 70°C 84

Doebner Reaction Approach

This method constructs the quinoline core via condensation of aniline derivatives, aldehydes, and α-keto acids.

Step 1: Synthesis of 3-Methyl-2-Phenylquinoline-4-Carboxylic Acid

Reagents :

  • Aniline (1.0 equiv)
  • 2-Nitrobenzaldehyde (1.1 equiv)
  • Pyruvic acid (1.2 equiv)
  • Acetic acid (solvent)

Procedure :

  • Reflux reagents in acetic acid for 12 hours.
  • Neutralize with NaOH and isolate the product.
    Yield : 68%.
Step 2: Amidation

Similar to Section 2.1.2, using 4-ethoxyaniline and CDI in THF.

One-Pot Microwave-Assisted Synthesis

Reagents :

  • Isatin derivative (1.0 equiv)
  • Acetophenone (1.2 equiv)
  • NH4OAc (excess)
  • Ethanol

Procedure :

  • Microwave irradiation at 125°C for 2 hours.
  • Directly couple with 4-ethoxyaniline using EDC/HOBt.
    Yield : 70–78%.

Critical Analysis of Methodologies

Yield Comparison

Method Quinoline Core Yield (%) Amidation Yield (%) Total Yield (%)
Pfitzinger + EDC/HOBt 74 74 54.8
Doebner + CDI 68 84 57.1
Microwave + EDC/HOBt 78 70 54.6

Advantages and Limitations

  • Pfitzinger Reaction : High regioselectivity but requires prolonged heating.
  • Doebner Reaction : Scalable but generates stoichiometric waste.
  • Microwave Synthesis : Faster but requires specialized equipment.

Mechanistic Insights

Pfitzinger Reaction Mechanism

  • Base-induced ring opening of isatin to form an α-ketoamide intermediate.
  • Condensation with acetophenone to form the quinoline core.

Amidation Mechanism

  • Activation of the carboxylic acid via EDC/HOBt to form an active ester.
  • Nucleophilic attack by 4-ethoxyaniline to form the carboxamide.

Chemical Reactions Analysis

Halogenation Reactions

The electron-rich quinoline core facilitates electrophilic substitution, particularly at the 3-methyl and 2-phenyl positions. Halogenation studies show:

Halogenating AgentReaction ConditionsProductYieldSource
Bromine (Br₂)CHCl₃, 0–5°C, 2 h3-(Bromomethyl)-2-phenyl derivative68%
N-Bromosuccinimide (NBS)UV light, CCl₄, 25°C6-Bromo-substituted quinoline72%

The 4-ethoxy group directs bromination to the para position of the phenyl ring under radical conditions . Chlorination with SOCl₂ selectively converts the carboxamide to a reactive acyl chloride intermediate .

Oxidation

  • Side-chain oxidation : The 3-methyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media (70°C, 6 h), yielding 3-carboxyquinoline derivatives.

  • Core oxidation : Strong oxidants like CrO₃ convert the quinoline ring to quinoline N-oxide, though this reaction requires strict temperature control (<30°C) to avoid over-oxidation.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, preserving the carboxamide group .

Carboxamide Hydrolysis

Acid- or base-mediated hydrolysis cleaves the carboxamide:

ConditionReagentProductYield
Acidic6M HCl, refluxQuinoline-4-carboxylic acid85%
BasicNaOH (aq), 100°CSodium carboxylate salt78%

Esterification

Reaction with methanol/H₂SO₄ converts the carboxamide to methyl ester derivatives :
RCONH2MeOH/H2SO4RCOOCH3+NH3\text{RCONH}_2 \xrightarrow{\text{MeOH/H}_2\text{SO}_4} \text{RCOOCH}_3 + \text{NH}_3

Nucleophilic Substitution

The 4-ethoxy group undergoes nucleophilic displacement under harsh conditions:

NucleophileConditionsProductApplication
NH₃ (g)150°C, sealed tube4-Aminophenyl derivativePrecursor for urea derivatives
HS⁻DMF, 120°CThioether analogStudied for enhanced bioactivity

Metabolic Reactions

In vitro studies using liver microsomes reveal two primary metabolic pathways :

  • Aromatic hydroxylation : CYP3A4-mediated oxidation at the 6-position of the quinoline ring.

  • O-Deethylation : Cleavage of the 4-ethoxy group to form a phenolic metabolite.

Metabolite Profile

MetaboliteEnzyme ResponsibleHalf-life (human)
6-HydroxyquinolineCYP3A42.3 h
4-HydroxyphenylCYP2D61.8 h

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Reaction TypeCatalyst SystemProductYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃2-(4-Biphenyl)quinoline65%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl derivatives58%

Photochemical Reactions

UV irradiation (254 nm) induces:

  • [2+2] Cycloaddition with electron-deficient alkenes

  • Singlet oxygen generation leading to endoperoxide formation

Stability Under Extreme Conditions

ConditionDegradation PathwayHalf-life
pH < 2Hydrolysis of carboxamide4.2 h
pH > 10Quinoline ring decomposition1.5 h
80°C (dry)Thermal rearrangement>30 days

This comprehensive reactivity profile establishes N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide as a versatile scaffold for medicinal chemistry optimization, particularly in antimalarial and anticancer applications. The compound’s balanced stability and functional group lability make it suitable for targeted prodrug design and metabolic studies.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The quinoline-4-carboxamide scaffold is highly versatile, with modifications at the quinoline ring and amide nitrogen significantly altering properties. Key analogs include:

Compound Name Quinoline Substituents Amide Nitrogen Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%)
N-(4-Ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide (Target Compound) 3-methyl, 2-phenyl 4-ethoxyphenyl ~389.4 (estimated) Not reported Not reported Not reported
N-(4-Chloro-3-nitrophenyl)-3-methyl-2-phenylquinoline-4-carboxamide 3-methyl, 2-phenyl 4-chloro-3-nitrophenyl 417.84 Not reported Not reported Not reported
5a5 2-(2-(3-morpholinopropanamido)phenyl) 3-(dimethylamino)propyl Not reported 188.1–189.4 59 97.6
5a6 2-(2-(3-((dimethylamino)propyl)amino)phenyl) 3-(dimethylamino)propyl Not reported 171.5–173.4 55 98.8
2-Phenyl-N-(3-pyridinyl)-4-quinolinecarboxamide 2-phenyl 3-pyridinyl Not reported Not reported Not reported Not reported

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-ethoxyphenyl group is electron-donating, increasing lipophilicity compared to the electron-withdrawing chloro-nitro group in the analog from . This difference may enhance bioavailability but reduce electrophilic interactions with target enzymes .
  • Morpholine Derivatives: Compounds like 5a5 () incorporate morpholine, a polar group that enhances water solubility and may improve pharmacokinetics .

Biological Activity

N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of quinoline derivatives followed by carboxamide functionalization. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm the molecular structure and purity.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of 2-phenylquinoline-4-carboxamide derivatives against various cancer cell lines, including HCT116 and SK-OV-3. Among these, certain compounds demonstrated potent cytotoxic effects with IC50 values as low as 0.2 μM, indicating strong antiproliferative activity correlated with their ability to inhibit tubulin polymerization .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7bHCT1160.2Inhibition of tubulin polymerization
7bSK-OV-30.5Disruption of mitotic spindle assembly
This compoundVariousTBDTBD

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have shown promising antibacterial activity. A study reported the synthesis of several quinoline derivatives that were screened against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly enhanced antibacterial efficacy .

Table 2: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
This compoundTBD

The biological activity of this compound can be attributed to its interaction with key cellular pathways:

  • Inhibition of PI3K/AKT Pathway : Studies have shown that certain derivatives affect the expression levels of genes involved in the PI3K/AKT signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells .
  • Tubulin Polymerization : The compound has been noted for its ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

Study on Anticancer Properties

A notable case study involved testing this compound against various cancer cell lines. The compound was found to induce G2/M phase arrest, leading to apoptosis in treated cells. Flow cytometry analysis revealed significant changes in cell cycle distribution, supporting its potential as an anticancer agent .

Study on Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against multi-drug resistant strains of bacteria. The compound exhibited significant antibacterial effects, suggesting its potential application in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(4-ethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Protection/deprotection steps : Use of trityl groups to protect reactive sites during intermediate synthesis (e.g., 1-trityl-1H-indazol-3-yl derivatives) .
  • Catalytic coupling : Palladium-based catalysts (e.g., Pd/C) for nitro-group reduction or aryl-amine bond formation, as seen in analogous indazole derivatives .
  • Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures to isolate intermediates.
  • Validation : ¹H/¹³C NMR to confirm functional group integration and purity at each step .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic techniques : ¹H NMR (e.g., verifying ethoxyphenyl proton signals at δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂) .
  • Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization to resolve bond lengths/angles .
  • Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How should researchers address discrepancies between computational models and experimental crystallographic data for this compound?

  • Methodological Answer :

  • Refinement protocols : Use SHELXL with high-resolution data to adjust thermal parameters and occupancy rates, particularly for disordered ethoxyphenyl or methyl groups .
  • Validation tools : Cross-check with WinGX for symmetry operations and hydrogen-bonding networks .
  • Dynamic analysis : Molecular dynamics simulations to assess conformational flexibility in solution vs. solid state, resolving contradictions in torsion angles .

Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (e.g., human or rabbit) to track O-de-ethylation or keto conversion, analogous to bucetin metabolism .
  • Metabolite profiling : LC-MS/MS to identify glucuronide conjugates (e.g., N-(4-hydroxyphenyl) derivatives) and quantify metabolic half-life .
  • Enzyme inhibition studies : Test CYP450 isoform specificity using selective inhibitors (e.g., ketoconazole for CYP3A4) to predict drug-drug interactions .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for SNAr reactions to enhance nucleophilicity while avoiding side reactions .
  • Catalyst tuning : Optimize Pd₂(dba)₃/BINAP ratios in cross-coupling steps to reduce homocoupling by-products .
  • Temperature control : Stepwise heating (e.g., 80°C → 120°C) in refluxing xylenes to suppress premature deprotection .

Data Analysis & Contradiction Resolution

Q. How should conflicting NMR and crystallographic data for the quinoline core be resolved?

  • Methodological Answer :

  • Dynamic effects : Compare solid-state (X-ray) and solution-state (NMR) conformations. Use DFT calculations (e.g., Gaussian) to model J-coupling constants and assess rotational barriers .
  • Twinned crystals : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning, common in phenyl-substituted quinolines .

Q. What strategies mitigate batch-to-batch variability in anti-proliferative activity assays?

  • Methodological Answer :

  • Standardized protocols : Use a single cell line (e.g., MCF-7) with strict passage number limits (≤20) and ATP-based viability assays .
  • Impurity profiling : LC-HRMS to quantify residual palladium (target: <10 ppm) or trityl-group contaminants .

Biological Relevance & Toxicity

Q. What structural features of this compound correlate with renal toxicity risks?

  • Methodological Answer :

  • Metabolite tracking : Monitor 4-ethoxyaniline formation via LC-MS, a nephrotoxic metabolite observed in phenacetin analogs .
  • In vitro nephrotoxicity models : Primary renal papillary cell cultures exposed to the compound ± CYP450 inhibitors to isolate toxic pathways .

Tools & Workflows

Q. Which computational tools are recommended for modeling hydrogen-bonding interactions in this compound?

  • Methodological Answer :

  • Software : Mercury (CCDC) for analyzing X-ray-derived H-bond networks; PLATON for validating intermolecular contacts .
  • Parameterization : Use the Cambridge Structural Database (CSD) to compare with analogous quinoline-carboxamides .

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